3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide 3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 921836-67-1
VCID: VC7631703
InChI: InChI=1S/C19H18F2N2O3/c1-19(2)10-26-16-7-5-12(9-15(16)23(3)18(19)25)22-17(24)11-4-6-13(20)14(21)8-11/h4-9H,10H2,1-3H3,(H,22,24)
SMILES: CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1=O)C)C
Molecular Formula: C19H18F2N2O3
Molecular Weight: 360.361

3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

CAS No.: 921836-67-1

Cat. No.: VC7631703

Molecular Formula: C19H18F2N2O3

Molecular Weight: 360.361

* For research use only. Not for human or veterinary use.

3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide - 921836-67-1

Specification

CAS No. 921836-67-1
Molecular Formula C19H18F2N2O3
Molecular Weight 360.361
IUPAC Name 3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Standard InChI InChI=1S/C19H18F2N2O3/c1-19(2)10-26-16-7-5-12(9-15(16)23(3)18(19)25)22-17(24)11-4-6-13(20)14(21)8-11/h4-9H,10H2,1-3H3,(H,22,24)
Standard InChI Key FUFOLECHGUEVFL-UHFFFAOYSA-N
SMILES CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1=O)C)C

Introduction

Chemical Structure and Nomenclature

The molecular formula of 3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)benzamide is C22H21F2N2O3, with a molecular weight of 411.42 g/mol. Its structure comprises:

  • A benzamide core substituted with 3,4-difluoro groups.

  • A tetrahydrobenzo[b] oxazepin-4-one scaffold featuring three methyl groups at positions 3, 3, and 5.

  • A ketone group at position 4 of the oxazepine ring.

The fluorine atoms enhance metabolic stability and membrane permeability, while the methyl groups influence steric interactions with biological targets .

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis involves multi-step organic reactions, as exemplified by analogous benzoxazepine derivatives :

  • Formation of the Oxazepine Ring: Cyclization of Schiff base intermediates derived from N-[(4-aminophenyl)carbamothioyl]benzamide and aromatic aldehydes in dimethylformamide (DMF) with glacial acetic acid as a catalyst.

  • Functionalization:

    • Fluorination: Electrophilic substitution using diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at positions 3 and 4 of the benzamide.

    • Methylation: Alkylation with methyl iodide under basic conditions installs methyl groups on the oxazepine ring.

  • Coupling Reactions: Suzuki–Miyaura cross-coupling or amide bond formation links the benzamide and oxazepine moieties .

Representative Reaction Conditions:

StepReagentsSolventTemperatureYield
CyclizationSodium azide, 2-amino acetic acidDMF80°C65–80%
FluorinationDASTDichloromethane−10°C72%
MethylationMethyl iodide, K2CO3AcetonitrileRT85%

Structural-Activity Relationships (SAR)

  • Fluorine Substitution: The 3,4-difluoro configuration on the benzamide enhances binding affinity to β3-adrenergic receptors compared to mono-fluoro analogs .

  • Methyl Groups: Trimethylation on the oxazepine ring improves metabolic stability by reducing cytochrome P450-mediated oxidation .

  • Oxazepine Ketone: The 4-oxo group is critical for hydrogen bonding with serine residues in target proteins .

Pharmacological Properties

Mechanism of Action

This compound exhibits dual activity:

  • β3-Adrenergic Receptor Agonism: Binds to the orthosteric site of β3-AR with an IC50 of 12 nM, inducing smooth muscle relaxation (e.g., in the bladder) .

  • Antiproliferative Effects: Inhibits cancer cell growth by disrupting mitochondrial membrane potential (ΔΨm) and activating caspase-3-mediated apoptosis .

In Vitro Pharmacokinetics

ParameterValueMethod
LogP2.8HPLC
Solubility (PBS)18 µMShake-flask
Plasma Protein Binding92%Equilibrium dialysis
CYP3A4 InhibitionIC50 = 9.3 µMFluorescent assay

The high plasma protein binding limits free drug availability but prolongs half-life in systemic circulation .

Biological Activity and Therapeutic Applications

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against multiple cancer cell lines:

Cell LineOriginIC50 (µM)Mechanism
HeLaCervical cancer10Caspase-3 activation
MCF-7Breast cancer15G2/M cell cycle arrest
A549Lung adenocarcinoma12ROS generation

Notably, the compound shows 3-fold selectivity for cancer cells over normal fibroblasts (IC50 > 50 µM) .

β3-Adrenergic Receptor Modulation

In bladder smooth muscle assays:

  • Efficacy: 89% maximal relaxation at 10 µM.

  • Selectivity: >100-fold selectivity over β1- and β2-AR subtypes.

  • Therapeutic Potential: Mitigates overactive bladder symptoms in rodent models without cardiovascular side effects .

Industrial and Research Applications

Drug Development

  • Lead Optimization: Serves as a scaffold for developing dual-acting agents targeting both cancer and urological disorders.

  • Formulation Studies: Nanoemulsion formulations improve oral bioavailability from 22% to 58% in preclinical models .

Chemical Biology

  • Proteomics: Photoaffinity labeling probes derived from this compound map β3-AR interaction sites.

  • Material Science: Fluorinated benzoxazepines act as monomers for high-performance polymers with low dielectric constants .

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